molecular formula C10H10Br2N4OS B2365991 4-(4-(4,5-dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine CAS No. 2230880-25-6

4-(4-(4,5-dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine

Cat. No. B2365991
CAS RN: 2230880-25-6
M. Wt: 394.09
InChI Key: KEFGZKYLWGZFFS-UHFFFAOYSA-N
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Description

The compound “4-(4-(4,5-dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine” is also known as VPC-14449 . It is a specific inhibitor of AR-DBD (Androgen Receptor DNA-binding Domain). It acts by inhibiting both Y594A and Q592A mutants, blocking the interaction of the AR with androgen response elements in the nucleus .


Molecular Structure Analysis

The molecular formula of this compound is C10H10Br2N4OS . The structure includes a thiazole ring, which consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 394.09 g/mol . It contains a thiazole ring, which is a five-membered ring system with sulfur and nitrogen atoms . The pi (π) electrons in the ring are free to move from one bond to other bonds, giving the ring aromatic properties .

Scientific Research Applications

  • Targeting DNA-binding Domain for Prostate Cancer Therapy : A correction in the structure of a compound similar to 4-(4-(4,5-dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine, named VPC-14449, has been noted in prostate cancer therapy research. Despite the structural correction, the compound's role and effectiveness in the study remain unchanged (Dalal et al., 2017).

  • Synthesis and Antitumor Properties : N-(5-R-benzyl-1,3-thiazol-2-yl)-2-morpholin-4-yl-2-oxoacetamides, similar in structure to the chemical , have shown promise in antitumor activity. These compounds have been synthesized and screened for anticancer properties (Horishny et al., 2020).

  • Inhibition of Phosphoinositide 3-Kinase : Derivatives of 4-(1,3-Thiazol-2-yl)morpholine have been identified as potent inhibitors of phosphoinositide 3-kinase, indicating their potential utility in tumor growth inhibition (Alexander et al., 2008).

  • QSAR-Analysis for Antioxidant Properties : QSAR-analysis of derivatives related to 4-(4-(4,5-dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine has been conducted, revealing insights into the structural factors affecting antioxidant activity (Drapak et al., 2019).

  • Potential DNA-PK Inhibitors : Compounds structurally similar to 4-(4-(4,5-dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine have been explored as DNA-dependent protein kinase (DNA-PK) inhibitors, which could have implications for enhancing the effects of ionizing radiation in cancer therapy (Cano et al., 2010).

  • Synthesis and Antimicrobial Activity : Novel derivatives with structural similarities have been synthesized and evaluated for their antitubercular and antifungal activities, indicating the potential for antimicrobial applications (Syed et al., 2013).

  • Crystal Structure and DFT Studies : The crystal structure of a related compound was characterized, and Density Functional Theory (DFT) studies were conducted, providing insights into electronic properties relevant for scientific applications (Prabhakaran et al., 2021).

Mechanism of Action

VPC-14449 acts by inhibiting both Y594A and Q592A mutants, blocking the interaction of the AR with androgen response elements in the nucleus . This effectively blocks transcriptional activity of full-length and splice variant AR forms at low to sub-micromolar concentrations .

properties

IUPAC Name

4-[4-(4,5-dibromoimidazol-1-yl)-1,3-thiazol-2-yl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Br2N4OS/c11-8-9(12)16(6-13-8)7-5-18-10(14-7)15-1-3-17-4-2-15/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEFGZKYLWGZFFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=CS2)N3C=NC(=C3Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Br2N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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